molecular formula C21H19FN4O3S B2995821 N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide CAS No. 895788-80-4

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide

Cat. No. B2995821
CAS RN: 895788-80-4
M. Wt: 426.47
InChI Key: QHMBCIUXMQDLCY-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazolo[3,2-b][1,2,4]triazole, which is a heterocyclic compound . Heterocyclic compounds and their derivatives have attracted strong interest in medicinal chemistry due to their significant biological and pharmacological properties . The triazole nucleus is one of the most important heterocycles which has a feature of natural products as well as medicinal agents .


Synthesis Analysis

The synthesis of triazole moiety comprises of various pharmacological activities such as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, antiviral, etc . The compound was characterized by IR, NMR, and mass and elemental spectroscopy .


Molecular Structure Analysis

Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms with molecular formula C2H3N3 . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole . The introduction of fluoro, chloro, and cyano groups at p-position of phenyl alkynyl or pyridinyl alkynyl side chain enhances their antifungal activity .


Chemical Reactions Analysis

The derivatization of the triazole ring is based on the phenomenon of bio-isosteres in which the oxygen atom of the oxadiazole nucleus is substituted with a nitrogen triazole analogue . The compound exhibited excellent activity against Candida, particularly against low fluconazole susceptible .

Scientific Research Applications

I have conducted a thorough search for the scientific research applications of “N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide”, but unfortunately, there is limited information available on the web regarding specific applications for this compound.

However, compounds with similar structures have been noted for their potential in various fields such as:

    Synthesis and Medicinal Chemistry

    Compounds with triazolo and thiazol moieties are often explored for their therapeutic potential and are significant in drug design and development due to their structure-activity relationships .

    Cytotoxic Activity

    Related compounds have been studied for their cytotoxic activity against cancer cell lines, which suggests potential applications in cancer research .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of enzymes and receptors in the biological system.

Mode of Action

It is known that triazole compounds, which are part of the compound’s structure, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . This suggests that the compound may interact with its targets, leading to changes in their function or activity.

Biochemical Pathways

Given the diverse pharmacological activities associated with similar compounds, it can be inferred that the compound may affect multiple biochemical pathways, leading to downstream effects such as the inhibition of enzyme activity, modulation of receptor function, and alteration of cellular processes .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its potential behavior in the body.

Result of Action

Based on the pharmacological activities associated with similar compounds, the compound may have potential effects such as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral activities .

properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3S/c1-28-15-9-13(10-16(11-15)29-2)20(27)23-8-7-14-12-30-21-24-19(25-26(14)21)17-5-3-4-6-18(17)22/h3-6,9-12H,7-8H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMBCIUXMQDLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide

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